molecular formula C23H36Cl2N2O B12025527 N-[(E)-(2,6-dichlorophenyl)methylideneamino]hexadecanamide

N-[(E)-(2,6-dichlorophenyl)methylideneamino]hexadecanamide

Katalognummer: B12025527
Molekulargewicht: 427.4 g/mol
InChI-Schlüssel: LIBNCKUMPFJVPS-LGUFXXKBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-(2,6-dichlorophenyl)methylideneamino]hexadecanamide is an organic compound characterized by the presence of a dichlorophenyl group and a hexadecanamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,6-dichlorophenyl)methylideneamino]hexadecanamide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and hexadecanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,6-dichlorobenzaldehyde+hexadecanamideThis compound\text{2,6-dichlorobenzaldehyde} + \text{hexadecanamide} \rightarrow \text{this compound} 2,6-dichlorobenzaldehyde+hexadecanamide→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-(2,6-dichlorophenyl)methylideneamino]hexadecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation or nitration reactions can be carried out using halogens or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

N-[(E)-(2,6-dichlorophenyl)methylideneamino]hexadecanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[(E)-(2,6-dichlorophenyl)methylideneamino]hexadecanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Eigenschaften

Molekularformel

C23H36Cl2N2O

Molekulargewicht

427.4 g/mol

IUPAC-Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]hexadecanamide

InChI

InChI=1S/C23H36Cl2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23(28)27-26-19-20-21(24)16-15-17-22(20)25/h15-17,19H,2-14,18H2,1H3,(H,27,28)/b26-19+

InChI-Schlüssel

LIBNCKUMPFJVPS-LGUFXXKBSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC=C1Cl)Cl

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)NN=CC1=C(C=CC=C1Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.